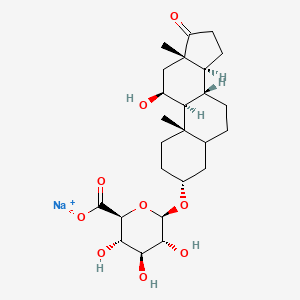

5alpha-Androstan-3alpha,11beta-diol-17-one 3-glucosiduronate

描述

Biological Significance in Steroid Metabolism

This compound occupies a critical position within the complex network of steroid metabolism, serving as a key conjugated metabolite that facilitates the elimination of androgenic compounds from the human body. This compound represents the glucuronidated form of 11beta-hydroxyandrosterone, a metabolite that emerges from the extensive biotransformation of androgens through multiple enzymatic pathways. The glucuronidation process, mediated by uridine diphospho-glucuronosyltransferase enzymes, transforms lipophilic steroid molecules into water-soluble conjugates that can be efficiently excreted through renal mechanisms.

The biological significance of this compound extends beyond simple waste elimination, as it reflects the integrated activity of several steroidogenic enzymes and metabolic pathways. The formation of this compound involves the coordinated action of cytochrome P450 11beta-hydroxylase enzymes, which introduce hydroxyl groups at the 11beta position of androgen molecules, followed by reduction reactions that modify the steroid backbone. These transformations occur primarily in steroidogenic tissues and represent important regulatory mechanisms that control local androgen concentrations and activity.

Research has demonstrated that the production of this glucuronide metabolite serves multiple physiological functions, including the inactivation of potent androgens and the maintenance of hormonal homeostasis. The compound's formation represents a terminal step in androgen metabolism, effectively removing biologically active steroids from circulation and target tissues. This process is particularly important in androgen-sensitive tissues such as the prostate, skin, and hair follicles, where excessive androgen activity can lead to pathological conditions.

The molecular structure of this compound, with its molecular formula of C25H37NaO and molecular weight of 504.5 grams per mole, reflects the addition of a glucuronic acid moiety to the parent steroid structure. This modification dramatically alters the compound's physicochemical properties, increasing its water solubility and facilitating its elimination from the body. The specific stereochemistry of the molecule, including the alpha configuration at the 3-position and beta configuration at the 11-position, influences its interaction with transport proteins and excretory mechanisms.

Historical Context of Androgen Glucuronide Research

The investigation of androgen glucuronides, including this compound, has evolved significantly since the initial recognition of steroid conjugation as a metabolic pathway in the mid-20th century. Early research by Jarvis and colleagues established the foundation for understanding androstanediol glucuronide metabolism, demonstrating larger quantities of these metabolites in men compared to women and revealing their reduction following various physiological interventions. These pioneering studies laid the groundwork for recognizing glucuronidated androgens as important markers of steroid metabolism and hormonal status.

The development of analytical methodologies capable of distinguishing between different glucuronide isomers marked a significant advancement in the field. Research demonstrated that androstanediol glucuronide exists as two distinct isomers, with glucuronide conjugation occurring at either the 3-carbon position or the 17-carbon position. This discovery highlighted the complexity of steroid glucuronidation and emphasized the need for specific analytical approaches to characterize individual metabolites accurately.

Historical investigations into the origin of plasma androstanediol glucuronides revealed important insights into their formation and metabolism. Studies utilizing isotopically labeled precursors demonstrated that testosterone and dihydrotestosterone serve as primary precursors for these metabolites, with conversion ratios varying significantly between different pathways. These findings established that the conversion of testosterone to androstanediol glucuronide was generally less than five percent, while the conversion from dihydrotestosterone was approximately ten times higher, supporting the metabolic pathway of testosterone conversion to dihydrotestosterone followed by reduction to androstanediol glucuronide.

The recognition of tissue-specific differences in glucuronide formation represented another crucial development in the historical understanding of these compounds. Research comparing intravenous versus percutaneous administration of dihydrotestosterone revealed that the skin serves as a major site for androstanediol glucuronide formation. These studies demonstrated significantly greater ratios of androstanediol glucuronide to dihydrotestosterone following percutaneous administration compared to intravenous administration, confirming the importance of peripheral tissues in steroid conjugation processes.

Advances in understanding the enzymatic mechanisms responsible for glucuronidation have further enriched the historical context of androgen glucuronide research. Studies investigating glucuronyl transferase activity in various human tissues revealed that while the liver demonstrates the highest activity levels, peripheral tissues including the prostate and skin also contribute to glucuronide formation. These findings challenged earlier assumptions about the exclusive hepatic origin of steroid glucuronides and highlighted the distributed nature of steroid conjugation mechanisms.

Role in Peripheral Androgen Activity Biomarker Research

The utilization of this compound and related compounds as biomarkers for peripheral androgen activity has emerged as a significant area of clinical and research interest. These metabolites serve as integrated markers of androgenic activity, reflecting the cumulative effects of androgen production, metabolism, and tissue sensitivity across multiple organ systems. The measurement of androstanediol glucuronides provides valuable insights into conditions characterized by altered androgen metabolism, including hirsutism, polycystic ovary syndrome, and congenital adrenal hyperplasia.

Clinical studies have established strong correlations between serum androstanediol glucuronide levels and the severity of androgen-dependent conditions. In women with hirsutism, elevated concentrations of these metabolites correlate directly with clinical manifestations and provide more consistent indicators of androgenic activity than measurements of circulating androgens alone. This relationship reflects the compound's ability to integrate androgen exposure over time, providing a more stable and representative assessment of androgenic status than single-point measurements of rapidly fluctuating hormone concentrations.

The biomarker applications of androstanediol glucuronides extend to monitoring therapeutic interventions in androgen-related disorders. Research has demonstrated that treatments targeting androgen production or activity result in corresponding changes in glucuronide metabolite levels, making these compounds valuable tools for assessing treatment efficacy. Long-term gonadotropin-releasing hormone agonist therapy, which suppresses ovarian hormone production, significantly reduces androstanediol glucuronide levels with reductions correlating significantly with clinical improvement in hirsutism.

Studies investigating circadian variations in hormone levels have revealed important characteristics of androstanediol glucuronides as biomarkers. Unlike many steroid hormones that demonstrate significant diurnal fluctuations, androstanediol glucuronide levels remain relatively stable throughout the day. This stability makes these metabolites particularly valuable for clinical assessment, as sample timing becomes less critical compared to measurements of unconjugated hormones that vary dramatically with circadian rhythms.

The relationship between androstanediol glucuronides and five-alpha reductase activity has established these compounds as indirect indicators of this crucial enzyme's function. Five-alpha reductase catalyzes the conversion of testosterone to the more potent dihydrotestosterone, and variations in enzyme activity significantly influence androgen effects in target tissues. Measurements of androstanediol glucuronides provide a non-invasive method for assessing five-alpha reductase activity, offering insights into enzyme function that would otherwise require tissue-specific investigations.

| Biomarker Application | Clinical Condition | Reference Range | Diagnostic Utility |

|---|---|---|---|

| Hirsutism Assessment | Idiopathic Hirsutism | Elevated above normal female range | Direct correlation with symptom severity |

| Polycystic Ovary Syndrome | Hyperandrogenism | 2-5 times normal female levels | Integrated androgen exposure marker |

| Congenital Adrenal Hyperplasia | 21-hydroxylase deficiency | Markedly elevated | Monitoring adrenal androgen excess |

| Androgen Receptor Disorders | Male pseudohermaphroditism | Below normal male range | Peripheral androgen sensitivity assessment |

Research investigating the metabolism of eleven-oxygenated androgens has revealed additional complexity in the biomarker applications of glucuronidated metabolites. The identification of novel androgen metabolites, including eleven-keto derivatives, has expanded understanding of alternative androgen pathways and their potential clinical significance. These discoveries highlight the evolving nature of steroid biomarker research and the continued importance of comprehensive metabolite profiling in clinical assessments.

The development of advanced analytical techniques has enhanced the precision and specificity of androstanediol glucuronide measurements as biomarkers. Ultra-performance liquid chromatography coupled with tandem mass spectrometry methods have enabled the separation and quantification of individual glucuronide isomers, providing more detailed information about specific metabolic pathways. These technological advances have improved the clinical utility of these biomarkers and expanded their applications in both research and diagnostic settings.

属性

IUPAC Name |

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,8S,9S,10S,11S,13S,14S)-11-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O9.Na/c1-24-8-7-12(33-23-20(30)18(28)19(29)21(34-23)22(31)32)9-11(24)3-4-13-14-5-6-16(27)25(14,2)10-15(26)17(13)24;/h11-15,17-21,23,26,28-30H,3-10H2,1-2H3,(H,31,32);/q;+1/p-1/t11?,12-,13+,14+,15+,17-,18+,19+,20-,21+,23-,24+,25+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJWCKOHQMHOEE-AQJNTERASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](CC1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NaO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Methods of Glucuronidation

Three methods for the glucuronidation of 5 alpha-androstane-3 alpha,17 beta-diol have been described, which may provide insight into the synthesis of similar compounds:

- Koenigs-Knorr Reaction: This method uses methyl-2,3,4-tri-O-acetyl-1 alpha-bromo-1-deoxy-beta-D-glucuronate.

- Imidate Procedure: This method employs methyl-2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-alpha-D-glucopyranuronate.

- Triflate Method: This method involves the reaction of 2,3,4-tri-O-acetyl-alpha-D-glucopyranuronate catalyzed by trimethylsilyl trifluoromethanesulfonate.

The Koenigs-Knorr method and the Imidate procedure produce the beta-anomers of both the 3- and 17-glucuronides, while the triflate method yields only the alpha-anomers of the 3- and 17-glucuronides.

Properties

Relevant data regarding the properties of 5alpha-Androstan-3alpha,11beta-diol-17-one 3-glucosiduronate is displayed below.

| Property | Value |

|---|---|

| Molecular Formula | C25H37NaO9 |

| Molecular Weight | 504.5 g/mol |

| CAS Number | 35259-60-0 |

| IUPAC Name | sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,8S,9S,10S,11S,13S,14S)-11-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |

| Boiling point | 694.2±55.0 °C (Predicted) |

| Density | 1.40±0.1 g/cm3(Predicted) |

| pka | 2.82±0.70(Predicted) |

| storage temp. | −20°C |

| Last Modified | Aug 16 2023 |

| Create Date | 2015-02-16 |

| Modify Date | 2025-04-12 |

化学反应分析

5alpha-Androstan-3alpha,11beta-diol-17-one 3-glucosiduronate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to ketones.

Reduction: Reduction reactions can convert ketones back to hydroxyl groups.

Substitution: This reaction can replace one functional group with another, such as hydroxyl groups with halogens. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Endocrinology and Hormonal Studies

Biomarker for DHT Activity

5alpha-Androstan-3alpha,11beta-diol-17-one 3-glucosiduronate serves as a significant biomarker for dihydrotestosterone (DHT) activity in human serum. Elevated levels of this compound can indicate increased DHT metabolism, which is crucial for understanding conditions related to androgen excess, such as benign prostatic hyperplasia (BPH) and prostate cancer. Studies have shown that the glucuronide conjugate of 5alpha-androstanediol is present in serum and can be used to assess DHT's role in various physiological and pathological processes .

Reproductive Hormone Analysis

In reproductive biology, this compound is analyzed within seminal plasma to understand its concentration and role in male fertility. The presence of this compound correlates with the levels of other reproductive hormones, providing insights into male reproductive health and potential fertility issues .

Pharmacological Applications

Potential Therapeutic Uses

Research indicates that compounds like this compound may have therapeutic implications in treating androgen-related disorders. Its role as an agonist at specific androgen receptors suggests potential applications in hormone replacement therapies or as part of treatments for conditions such as hypogonadism .

Drug Development

The compound's unique properties are being explored in drug development, particularly in creating selective androgen receptor modulators (SARMs). These modulators aim to provide the anabolic benefits of androgens without the associated side effects, making them suitable for treating muscle wasting diseases or osteoporosis .

Metabolic Studies

Human Exposome Research

this compound is part of the human exposome, reflecting an individual's lifetime exposure to various environmental and occupational factors. Understanding its metabolic pathways can help elucidate how external factors influence hormone levels and overall health .

Case Studies

作用机制

The mechanism of action of 5alpha-Androstan-3alpha,11beta-diol-17-one 3-glucosiduronate involves its role as an androgen transport protein. It binds to specific androgen receptors, regulating the plasma metabolic clearance rate of steroid hormones by controlling their plasma concentration . This regulation is crucial for maintaining hormonal balance and proper physiological functions.

相似化合物的比较

Comparative Analysis with Structurally Related Compounds

Structural and Functional Differences

The table below highlights key structural modifications, biological roles, and disease associations of 5α-androstan-3α,11β-diol-17-one 3-glucosiduronate and related metabolites:

Key Observations:

Glucuronidation vs. Sulfation: Glucuronidation (e.g., 3-glucosiduronate) primarily mediates excretion, while sulfation (e.g., monosulfate/disulfate) may enhance stability and receptor interactions . Sulfated forms like 5α-androstan-3α,17β-diol disulfate exhibit neuroactive properties, acting as GABA receptor modulators , whereas glucuronidated forms are less bioactive.

Positional Isomerism :

- 3α,11β-diol-17-one vs. 3α,17β-diol: The 11β-hydroxyl group in the target compound distinguishes it from 17β-diol derivatives linked to reproductive health (e.g., seminal plasma deficiencies in oligozoospermia ).

- 17α vs. 17β configuration: 5α-Androstan-3α,17α-diol promotes prostate cancer progression via ERβ and EGF pathways, unlike 17β-diols associated with neurosteroid activity .

Gallbladder Calculus: 3α,17β-diol monosulfate shows the strongest causal association (OR = 1.0039) .

Metabolic and Genetic Regulation

- UGT2B17 Gene : Polymorphisms in UGT2B17 (rs34707604) significantly influence glucuronidation of androsterone and related metabolites, impacting circulating levels .

- Sex-Specific Differences: Androgenic steroids like 5α-androstan-3α,17β-diol monosulfate show marked sexual dimorphism (higher in males) due to androgen synthesis pathways .

生物活性

5alpha-Androstan-3alpha,11beta-diol-17-one 3-glucosiduronate, also known as androsterone glucuronide, is a significant metabolite derived from testosterone and dihydrotestosterone (DHT). This compound plays a crucial role in various biological processes, particularly in androgen metabolism and signaling pathways. Its biological activity has garnered attention in both clinical and research settings due to its implications in endocrine function and potential therapeutic applications.

- Molecular Formula : C25H38O8

- Molecular Weight : 466.56 g/mol

- CAS Number : 1852-43-3

- Solubility : Slightly soluble in chloroform, DMSO, and methanol.

- Storage Temperature : −20°C

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Boiling Point | 656.1 ± 55.0 °C (Predicted) |

| Density | 1.34 ± 0.1 g/cm³ (Predicted) |

| pKa | 2.82 ± 0.70 (Predicted) |

| Color | White to Off-White |

This compound primarily functions as a glucuronide conjugate of the potent androgenic steroid, androsterone. It is known to interact with sex hormone-binding globulin (SHBG) receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This action suggests its role as an agonist in androgen signaling pathways, which is critical for various physiological processes including reproductive health and metabolic regulation .

Clinical Significance

The measurement of this compound in serum has been correlated with androgen activity in tissues such as the skin and prostate. Elevated levels of androsterone glucuronide are observed in conditions like hyperandrogenism and can serve as a biomarker for disorders such as acne and hirsutism in women .

Case Studies

- Hyperandrogenic Women : A study indicated that women with hyperandrogenism exhibited exaggerated metabolism of androsterone leading to increased levels of its glucuronide form. This finding supports the use of androsterone glucuronide as a diagnostic marker for distinguishing between various forms of androgen excess .

- Prostate Health : Research has shown that the concentration of this glucuronide metabolite is indicative of DHT activity within prostatic tissues. Its role as an agonist at SHBG receptors highlights its potential influence on prostate health and disease progression .

Comparative Studies

A comparative analysis of the biological activities of various androgen metabolites demonstrates that while many steroids act as antagonists at SHBG receptors, androsterone glucuronide uniquely functions as an agonist, underscoring its distinct biological profile .

Table 2: Comparative Biological Activity of Androgen Metabolites

| Compound | SHBG Agonist/Antagonist | cAMP Response |

|---|---|---|

| Androsterone | Agonist | High |

| Dihydrotestosterone | Antagonist | Low |

| Testosterone | Antagonist | Moderate |

| This compound | Agonist | High |

常见问题

Basic Research Questions

Q. What analytical methods are recommended for quantifying 5α-Androstan-3α,11β-diol-17-one 3-glucosiduronate in biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high specificity and sensitivity for steroid glucuronides. For example, protocols described by Poucke et al. () involve solid-phase extraction followed by LC-MS/MS with deuterated internal standards (e.g., D-54585, a deuterated analog) to correct for matrix effects. Enzyme-linked immunosorbent assays (ELISAs) are also used but require stringent validation to avoid cross-reactivity with structurally similar metabolites ( ). Key steps include calibrating with certified reference materials (e.g., Cayman Chemical’s product #34159) and validating recovery rates in spiked matrices .

Q. What is the metabolic pathway of this compound in humans?

- Methodological Answer : The compound is a glucuronidated metabolite of androsterone, formed via hepatic UDP-glucuronosyltransferase (UGT) enzymes. In vitro studies using rat liver microsomes ( ) demonstrate that 5α-reductase and 3α-hydroxysteroid dehydrogenase are critical for its biosynthesis. Isotopic tracing with deuterated precursors (e.g., D-56275) can map its conversion to downstream metabolites like dihydrotestosterone ( ). Researchers should use stable isotope dilution assays to distinguish endogenous production from exogenous sources in clinical samples .

Advanced Research Questions

Q. How can discrepancies in quantification between immunoassays and mass spectrometry be resolved?

- Methodological Answer : Immunoassays may yield false positives due to cross-reactivity with structurally related steroids (e.g., etiocholanolone glucuronide) ( ). To resolve discrepancies:

- Perform parallel analyses using LC-MS/MS and ELISA on the same sample set.

- Validate antibody specificity via competitive binding assays with pure analogs (e.g., androsterone 3-glucosiduronic acid vs. etiocholanolone glucuronide) ( ).

- Use orthogonal methods like nuclear magnetic resonance (NMR) for structural confirmation in ambiguous cases ( ).

Q. What experimental considerations are critical for studying the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies should:

- Monitor degradation kinetics at different temperatures (e.g., -20°C vs. room temperature) using accelerated stability testing ( ).

- Avoid repeated freeze-thaw cycles by aliquoting samples in methanol or acetonitrile, which preserve glucuronide integrity ( ).

- Quantify degradation products (e.g., free androsterone) via high-resolution MS to establish acceptable storage durations ().

Q. How do isotopic labeling strategies enhance pharmacokinetic studies of this compound?

- Methodological Answer : Deuterium-labeled analogs (e.g., D-54585: 16,16-d2 glucosiduronate) enable precise tracking of absorption and excretion in vivo. Key steps include:

- Administering labeled and unlabeled forms simultaneously to correct for metabolic interconversion ( ).

- Using multiple reaction monitoring (MRM) in MS to differentiate labeled and endogenous compounds based on mass shifts ( ).

- Validating isotopic purity via NMR to ensure no interference from natural abundance isotopes ( ) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s androgen receptor (AR) binding affinity?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines vs. in vitro AR binding assays). To reconcile results:

- Use standardized AR reporter gene assays (e.g., HEK293 cells transfected with human AR) with positive controls (e.g., dihydrotestosterone) ( ).

- Compare binding kinetics (Kd) across studies, noting differences in glucuronidase pretreatment, which liberates free androsterone and confounds results ( ).

- Perform molecular docking simulations to assess structural compatibility with AR’s ligand-binding domain ( ) .

Experimental Design Considerations

Q. What controls are essential for in vitro studies investigating the compound’s role in steroidogenesis?

- Methodological Answer :

- Include negative controls with UGT inhibitors (e.g., fluconazole) to block glucuronidation ().

- Use siRNA knockdown of 5α-reductase in cell models (e.g., LNCaP cells) to isolate the compound’s effects on androgen synthesis ( ).

- Validate assay specificity with deuterated internal standards (e.g., D-56265) to correct for matrix effects in LC-MS/MS workflows ( ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。